molecular formula C18H16O2 B8643762 1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione CAS No. 52651-55-5

1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione

Cat. No.: B8643762
CAS No.: 52651-55-5
M. Wt: 264.3 g/mol
InChI Key: JFSTXJGUWSHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound features a unique structure with a but-3-en-1-yl side chain attached to the anthracene core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione typically involves the alkylation of 1,4-dihydroanthracene-9,10-dione with a suitable but-3-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: The but-3-en-1-yl side chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroanthracene-9,10-dione: Lacks the but-3-en-1-yl side chain, resulting in different chemical properties.

    Anthraquinone: A simpler structure without the dihydroanthracene moiety.

    1-(But-3-en-1-yl)-anthraquinone: Similar structure but without the dihydroanthracene component.

Uniqueness

1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione is unique due to the presence of both the but-3-en-1-yl side chain and the dihydroanthracene core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

52651-55-5

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-but-3-enyl-1,4-dihydroanthracene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h2,4-6,8-10,12H,1,3,7,11H2

InChI Key

JFSTXJGUWSHEHT-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1C=CCC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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